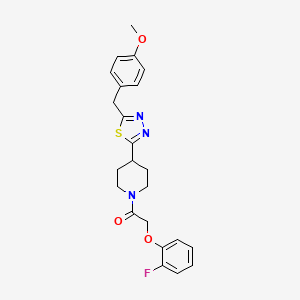
2-(2-Fluorophenoxy)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenoxy)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic compound characterized by the presence of various functional groups including phenoxy, fluorine, methoxybenzyl, thiadiazole, and piperidine. This compound stands out due to its intricate structure, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone generally involves multiple steps, each requiring precise conditions and reagents:
Formation of the Fluorophenoxy Group: : The initial step involves the preparation of the 2-fluorophenol, which is then reacted with an appropriate halogenated ethanone derivative under basic conditions to form the 2-(2-fluorophenoxy)ethanone.
Preparation of the Thiadiazole Intermediate: : The 1,3,4-thiadiazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and thiosemicarbazides under acidic or basic conditions.
Formation of the Piperidine Derivative: : The piperidine ring is introduced by reacting the thiadiazole intermediate with a 4-substituted piperidine in the presence of coupling reagents such as EDCI or DCC.
Final Coupling: : The final step involves coupling the 2-(2-fluorophenoxy)ethanone with the 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine using reagents such as palladium catalysts or other appropriate coupling agents.
Industrial Production Methods
In an industrial setting, the production process would be scaled up, requiring optimization for yield, purity, and cost-efficiency. Techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and advanced purification methods like column chromatography or crystallization might be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The methoxybenzyl and piperidine groups can undergo oxidation to yield corresponding aldehydes, ketones, or carboxylic acids.
Reduction: : The ketone and possibly the thiadiazole can be reduced to alcohols or amines, respectively.
Substitution: : The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide under acidic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride under anhydrous conditions.
Substitution: : Nucleophiles like amines, alcohols under heat or in the presence of catalysts.
Major Products
Oxidation: : Corresponding aldehydes, ketones, or carboxylic acids.
Reduction: : Corresponding alcohols or amines.
Substitution: : Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across multiple disciplines:
Chemistry: : Used as an intermediate for synthesizing more complex molecules.
Biology: : Studied for its potential as a biochemical probe due to its diverse functional groups.
Medicine: : Explored for pharmaceutical properties, possibly acting as a precursor for drug development.
Industry: : Utilized in material science for developing new polymers or catalysts due to its stable aromatic structure and functional groups.
Wirkmechanismus
The mechanism by which 2-(2-Fluorophenoxy)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone exerts its effects varies depending on its application:
Molecular Targets: : It can interact with various enzymes or receptors, influencing biological pathways.
Pathways Involved: : Potentially influences oxidative stress pathways, signal transduction cascades, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Comparison and Uniqueness
This compound is unique due to the presence of multiple functional groups which can engage in various chemical reactions, making it versatile for multiple applications. Similar compounds might include:
2-(2-Chlorophenoxy)-1-(4-(5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
2-(2-Bromophenoxy)-1-(4-(5-(4-ethoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
2-(2-Methoxyphenoxy)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
These compounds vary in the halogen or alkyl group attached to the phenyl ring, which can significantly alter their reactivity and applications.
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S/c1-29-18-8-6-16(7-9-18)14-21-25-26-23(31-21)17-10-12-27(13-11-17)22(28)15-30-20-5-3-2-4-19(20)24/h2-9,17H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIUKSOGPRQQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

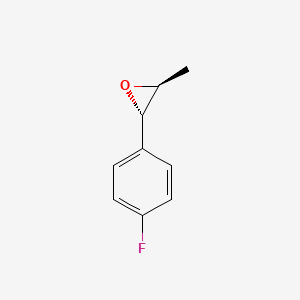
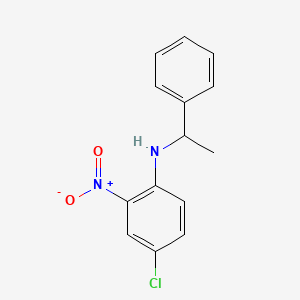
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2434284.png)
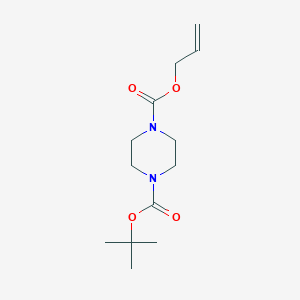
![N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2434287.png)
![N-(2,4-difluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2434289.png)
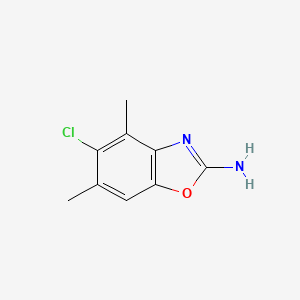
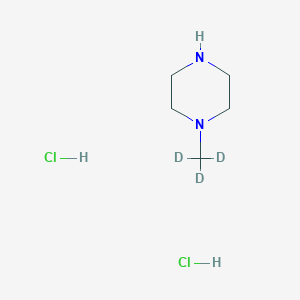
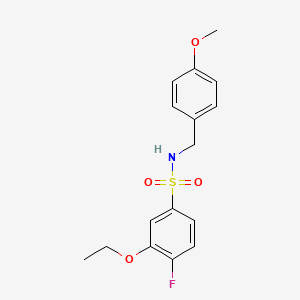
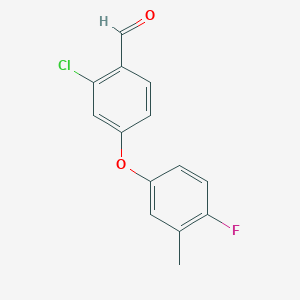
![3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2434297.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)nicotinamide](/img/structure/B2434298.png)
![4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2434299.png)
